5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine
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Overview
Description
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the chloromethylation of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as quaternary ammonium salt . The reaction conditions are usually mild, and the process is efficient, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the process can be optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The industrial production methods focus on minimizing environmental impact and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Scientific Research Applications
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for cell tracking and imaging.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can affect the function of the target proteins and alter cellular pathways. The difluoromethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethylfurfural: Another compound with a chloromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
5-(Azidomethyl)furfural: Used in the synthesis of natural herbicides.
Uniqueness
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H8ClF2N |
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Molecular Weight |
191.60 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3 |
InChI Key |
HLZCTIANBMVNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)CCl |
Origin of Product |
United States |
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